7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound featuring a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Acylation: The ethoxyacetyl group is introduced via acylation reactions, typically using ethoxyacetyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the isopropyl and phenyl groups to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazolo[4,3-c]pyridine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[4,3-c]pyridine derivatives.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. Its ability to interact with specific enzymes or receptors could make it useful in developing new medications.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-(2-acetoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
Compared to similar compounds, 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is unique due to its specific ethoxyacetyl group. This group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-[4-(2-ethoxyacetyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-4-33-16-21(30)26-10-12-27(13-11-26)23(31)19-14-28(17(2)3)15-20-22(19)25-29(24(20)32)18-8-6-5-7-9-18/h5-9,14-15,17H,4,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJAGHNBFLBFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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